![molecular formula C19H34O6S B12580449 Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1) CAS No. 637354-98-4](/img/structure/B12580449.png)
Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a substituted decanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the decanol derivative and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions safely. The process would likely include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent or as a precursor in the synthesis of drugs.
Industry: Its chemical properties make it suitable for use in various industrial processes, such as catalysis or material synthesis.
Mechanism of Action
The mechanism by which methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
Uniqueness
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be suitable for.
Properties
CAS No. |
637354-98-4 |
|---|---|
Molecular Formula |
C19H34O6S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methanesulfonic acid;(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol |
InChI |
InChI=1S/C18H30O3.CH4O3S/c1-3-4-5-6-7-8-18(13-14-19)21-15-16-9-11-17(20-2)12-10-16;1-5(2,3)4/h9-12,18-19H,3-8,13-15H2,1-2H3;1H3,(H,2,3,4)/t18-;/m1./s1 |
InChI Key |
OWUHFSQRGCGMEG-GMUIIQOCSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CCO)OCC1=CC=C(C=C1)OC.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCCC(CCO)OCC1=CC=C(C=C1)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



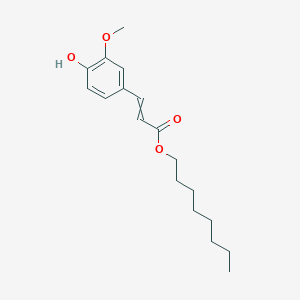
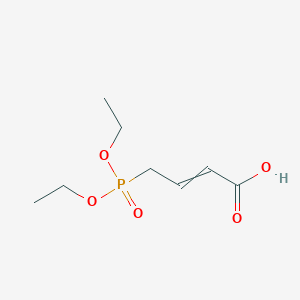
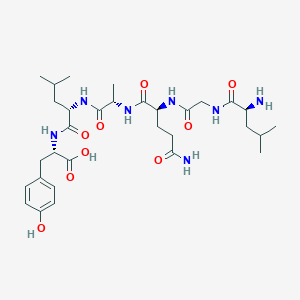
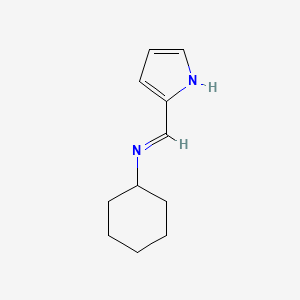

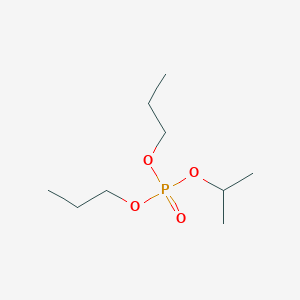
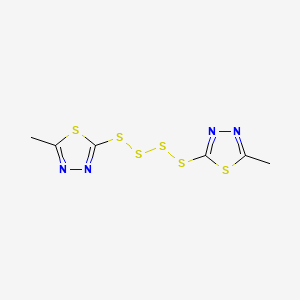
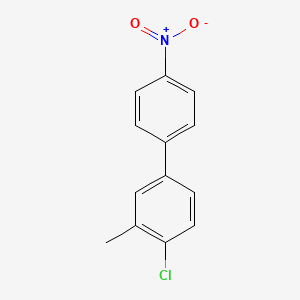
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
